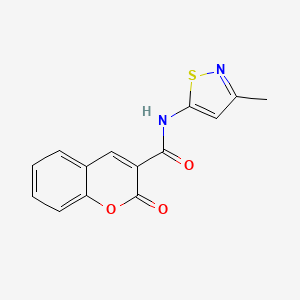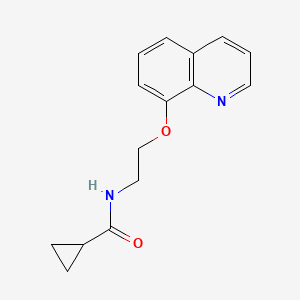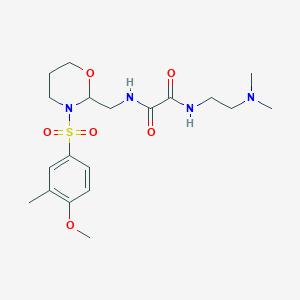![molecular formula C11H10ClN3O2S B2497263 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile CAS No. 1797143-93-1](/img/structure/B2497263.png)
1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile, also known as CP-690,550, is a compound that has been studied for its potential as an immunosuppressive drug. It was first synthesized in 2003 and has since been the subject of extensive scientific research.
Mecanismo De Acción
1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile inhibits the activity of JAK enzymes, specifically JAK3, which is predominantly expressed in immune cells. JAK3 is involved in the signaling pathway of interleukin-2 (IL-2) and other cytokines that are important for immune cell activation and proliferation. By inhibiting JAK3, 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile reduces the production of inflammatory cytokines and the activation of immune cells, leading to immunosuppression.
Biochemical and Physiological Effects:
1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of inflammatory cytokines such as IL-6, IL-17, and TNF-α. It has also been shown to reduce the activation of T cells and B cells, which are important immune cells involved in autoimmune diseases. In clinical studies, 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile in lab experiments is its specificity for JAK3. This allows for targeted inhibition of immune cell activation without affecting other signaling pathways. However, 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile has been shown to have off-target effects on other JAK enzymes, which can lead to adverse effects such as an increased risk of infection. In addition, the long-term effects of 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile on the immune system are not well understood and require further study.
Direcciones Futuras
There are several future directions for the study of 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile. One area of interest is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of interest is the study of the long-term effects of 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile on the immune system, particularly in patients with chronic autoimmune diseases. Finally, the potential use of 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile in combination with other immunosuppressive drugs for the treatment of autoimmune diseases is an area of ongoing research.
In conclusion, 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile is a compound that has shown promise as an immunosuppressive drug for the treatment of autoimmune diseases. Its specificity for JAK3 and its ability to reduce the production of inflammatory cytokines make it an attractive candidate for further study. However, its off-target effects and long-term effects on the immune system require further investigation.
Métodos De Síntesis
1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile can be synthesized using a multistep process that involves the reaction of 3-chloropyridine with sodium hydride, followed by the addition of 1,2,3,6-tetrahydropyridine-4-carbonitrile and sulfonyl chloride. The resulting compound is then purified using column chromatography. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile has been studied for its potential as an immunosuppressive drug. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. This inhibition leads to a decrease in the production of inflammatory cytokines and a reduction in immune cell activation. 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile has been tested in preclinical and clinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-3,6-dihydro-2H-pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-2-1-10(8-14-11)18(16,17)15-5-3-9(7-13)4-6-15/h1-3,8H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBFUNSIIZJQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C#N)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)
![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)
![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)

![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)
![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)
![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)

![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2497201.png)
